Methyl acetate

Description

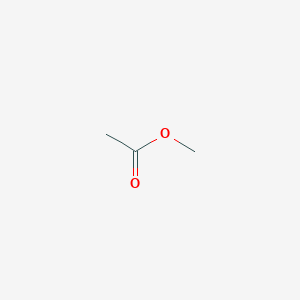

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2/c1-3(4)5-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKVLQRXCPHEJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2, Array, CH3COOCH3 | |

| Record name | METHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0507 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | methyl acetate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Methyl_acetate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021767 | |

| Record name | Methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl acetate appears as a clear colorless liquid with a fragrant odor. Moderately toxic. Flash point 14 °F. Vapors heavier than air., Liquid; NKRA; Water or Solvent Wet Solid, Colorless liquid with a fragrant, fruity odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a pleasant, fruity odour, Colorless liquid with a fragrant, fruity odor. | |

| Record name | METHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/546 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031523 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0507 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/245/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | METHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/689 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0391.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

134.4 °F at 760 mmHg (NTP, 1992), 56.7 °C, 57 °C, 135 °F | |

| Record name | METHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/95 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0507 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/689 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0391.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

14 °F (NTP, 1992), -10 °C, 14 °F (-10 °C) (closed cup), 22 °F (OPEN CUP), -13 °C (9 °F) (Closed cup), 14 °F (-10 °C) (Closed cup), -13 °C c.c., 14 °F | |

| Record name | METHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/546 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/95 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0507 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/689 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0391.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), In water, 2.43X10+5 mg/L at 20 °C, Miscible with alcohol, ether, Very soluble in ethyl ether, ethanol, 243 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 24.4 (poor), miscible with alcohol, ether; soluble in water, 1 ml in 10ml 50% alcohol (in ethanol), 25% | |

| Record name | METHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/95 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031523 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0507 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/245/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Methyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0391.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.927 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9342 g/cu cm at 20 °C, Relative density (water = 1): 0.93, 0.927-0.932, 0.93 | |

| Record name | METHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/95 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0507 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/245/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | METHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/689 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0391.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.55 (Air = 1), Relative vapor density (air = 1): 2.6, 2.8 | |

| Record name | METHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/95 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0507 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/689 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

170 mmHg at 68 °F ; 235 mmHg at 77 °F (NTP, 1992), 216.0 [mmHg], 216.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 23.1, 173 mmHg | |

| Record name | METHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/546 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/95 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0507 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/689 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0391.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Acetic acid up to 0.1% | |

| Record name | METHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/95 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, volatile liquid | |

CAS No. |

79-20-9 | |

| Record name | METHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W684QT396F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/95 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031523 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0507 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/689 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetic acid, methyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AI8ADAE0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-144 °F (NTP, 1992), -98.2 °C, -98.7 °C, -98 °C, -145 °F | |

| Record name | METHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/95 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031523 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0507 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/689 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0391.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Methyl Acetate: A Comprehensive Technical Guide for Laboratory Applications

Introduction

Methyl acetate (CH₃COOCH₃), also known as methyl ethanoate, is a carboxylate ester that serves as a versatile solvent and reagent in various laboratory settings.[1][2] It is a colorless, volatile liquid recognized by its characteristic pleasant, fruity odor, often reminiscent of certain glues or nail polish removers.[1][3][4][5][6][7][8] As an acetate ester, it is the product of the formal condensation of acetic acid and methanol.[3][9] This guide provides an in-depth overview of the core physicochemical properties, experimental determination protocols, safety considerations, and chemical behavior of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The utility of this compound in a laboratory context is defined by its specific physical and chemical characteristics. These properties are summarized below for easy reference.

General and Physical Properties

This compound is a weakly polar, lipophilic, and aprotic solvent.[1][6][9][10][11] Its volatility and low toxicity make it a subject of interest in various applications.[5][9]

| Property | Value | Source(s) |

| IUPAC Name | Methyl ethanoate | [1][7] |

| Synonyms | Acetic acid methyl ester, MeOAc | [1][5][9][11] |

| Molecular Formula | C₃H₆O₂ | [1][5][7][11] |

| Molecular Weight | 74.08 g/mol | [1][3][5][7][9][11] |

| Appearance | Clear, colorless liquid | [1][3][5][6][7] |

| Odor | Fragrant, fruity, pleasant | [1][3][4][5][8][11] |

| Boiling Point | 56.7 - 58 °C (134.4 - 136.4 °F) at 760 mmHg | [1][2][3][7] |

| Melting Point | -98 °C to -98.7 °C (-144 °F to -145.7 °F) | [1][2][3][7] |

| Density | 0.932 - 0.934 g/cm³ at 20-25 °C | [1][3][5][7][12] |

| Vapor Pressure | 170 - 173 mmHg at 20 °C (68 °F) | [1][3][4][5][11] |

| Vapor Density | ~2.6 - 2.8 (Air = 1) | [4][11][13][14] |

| Refractive Index (n²⁰/D) | 1.361 | [1][7][15][16] |

| Viscosity | 0.36 mPa·s at 25 °C | [11] |

| Log P (o/w) | 0.18 | [3][5] |

Solubility Profile

This compound's solubility is a critical factor in its application as a solvent for extractions and formulations.

| Solvent | Solubility | Temperature | Source(s) |

| Water | ~25% (250 g/L) | 20 °C | [1][2][9][17] |

| Organic Solvents | Miscible | Room Temperature | [5][7][18] |

| (Alcohols, Ketones, Ethers, Glycols, Esters) |

Note: The solubility of this compound in water increases at elevated temperatures.[1][5][17]

Safety and Flammability

Proper handling of this compound is crucial due to its high flammability.

| Parameter | Value | Source(s) |

| Flash Point | -10 °C (14 °F) (closed cup) | [1][3][4][5][11] |

| Autoignition Temperature | 454 - 502 °C (850 - 936 °F) | [10][11][18] |

| Lower Explosive Limit (LEL) | 3.1% | [1][4][10] |

| Upper Explosive Limit (UEL) | 16% | [1][4][10] |

| NFPA 704 Diamond | Health: 2, Flammability: 3, Instability: 0 | [1] |

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties is essential for quality control and research. The following are standard methodologies for key parameters.

Determination of Boiling Point (Micro-Reflux Method)

This method is suitable when only a small volume of the liquid sample is available and provides a reasonably accurate measurement.[19][20]

Apparatus:

-

Small test tube (e.g., 150mm diameter)

-

Thermometer (-10 to 110 °C)

-

Heating block or oil bath

-

Hot plate with magnetic stirring capability

-

Small magnetic stir bar

-

Clamps and stand

Methodology:

-

Sample Preparation: Using a Pasteur pipette, introduce approximately 0.5 mL of this compound into the test tube and add a small magnetic stir bar.[19][20]

-

Apparatus Setup: Clamp the test tube securely within the heating block on the hot plate. Suspend the thermometer inside the test tube, ensuring the bulb is positioned approximately 1 cm above the liquid's surface.[19][20]

-

Heating and Observation: Turn on the stirrer to ensure gentle agitation. Begin heating the block. Observe the sample for boiling (bubble formation) and the condensation of vapor on the cooler, upper walls of the test tube. This condensation ring indicates the liquid is refluxing.[19][20]

-

Temperature Measurement: Adjust the thermometer's position so that its bulb is level with the refluxing condensation ring.[20]

-

Recording the Boiling Point: Once the liquid is gently refluxing, the temperature reading on the thermometer should stabilize. This stable temperature is the observed boiling point of the liquid.[19][20]

-

Post-Measurement: Turn off the heat but allow stirring to continue as the apparatus cools to prevent bumping. Do not boil the sample to dryness.[19][20]

Determination of Density

Density can be accurately measured using an automated densimeter.

Apparatus:

-

Digital densimeter (e.g., Anton Paar DMA series)

-

Syringes for sample injection

-

Millipore quality water and a reference standard (e.g., dry heptane) for calibration

Methodology:

-

Calibration: Calibrate the densimeter according to the manufacturer's instructions using degassed Millipore quality water and a secondary standard like high-purity, dry heptane.

-

Sample Preparation: Ensure the this compound sample is free of air bubbles and at thermal equilibrium with the instrument's measurement cell (typically 20 °C or 25 °C).

-

Measurement: Carefully inject the this compound sample into the measurement cell of the densimeter using a syringe.

-

Data Acquisition: Allow the reading to stabilize. The instrument will provide a direct reading of the density, typically with a precision of 10⁻⁵ g·cm⁻³.[21]

-

Cleaning: Thoroughly clean the measurement cell with appropriate solvents after the measurement is complete.

Determination of Refractive Index

The refractive index is a fundamental property often measured to assess the purity of a substance.

Apparatus:

-

Abbe refractometer or a digital refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Soft lens tissue

-

Reference standard (e.g., distilled water)

Methodology:

-

Instrument Setup: Turn on the refractometer and the constant temperature water bath, setting it to the desired temperature (commonly 20 °C). Allow the instrument's prisms to equilibrate.

-

Calibration: Calibrate the instrument using a standard of known refractive index, such as distilled water.

-

Sample Application: Open the prism assembly of the refractometer. Using a clean dropper, place a few drops of this compound onto the surface of the lower prism. Ensure the liquid spreads evenly.

-

Measurement: Close the prism assembly. Look through the eyepiece (for an Abbe refractometer) and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. For a digital instrument, the reading will be displayed automatically.

-

Reading: Record the refractive index value from the instrument's scale or digital display.

-

Cleaning: Immediately after the measurement, clean the prism surfaces thoroughly with a suitable solvent (e.g., ethanol or isopropanol) and a soft lens tissue.

Chemical Reactivity and Stability

This compound is stable under normal laboratory conditions but can undergo hydrolysis. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[1][14][17]

Hydrolysis: In the presence of strong acids or bases, particularly at elevated temperatures, this compound hydrolyzes back into its constituent parts: methanol and acetic acid.[1][7]

-

Acid-Catalyzed Hydrolysis: This is a reversible, first-order reaction with respect to the ester.[1][7]

-

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible, second-order reaction that produces methanol and an acetate salt (e.g., sodium acetate if NaOH is used).[1][7]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. This compound | CH3COOCH3 | CID 6584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Occupational Safety and Health Administration [osha.gov]

- 5. solventis.net [solventis.net]

- 6. gneebio.com [gneebio.com]

- 7. This compound: Structure, Formula, Uses & Production Explained [vedantu.com]

- 8. byjus.com [byjus.com]

- 9. rsenergys.com [rsenergys.com]

- 10. be-atex.com [be-atex.com]

- 11. This compound [kimyaresin-arak.com]

- 12. Density Of this compound - News [bofanchem.com]

- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 14. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 15. This compound [chembk.com]

- 16. This compound [stenutz.eu]

- 17. This compound | 79-20-9 [chemicalbook.com]

- 18. This compound (this compound) [chemlongxing.com]

- 19. uomus.edu.iq [uomus.edu.iq]

- 20. chem.ucalgary.ca [chem.ucalgary.ca]

- 21. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Hydrolysis Kinetics of Methyl Acetate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinetics governing the hydrolysis of methyl acetate in aqueous environments. Understanding these kinetics is crucial for applications ranging from fundamental chemical research to optimizing drug formulation and stability, where ester hydrolysis can be a critical degradation pathway. This document details the reaction under neutral, acidic, and basic conditions, outlines experimental protocols for its study, and presents the underlying reaction mechanisms.

Core Principles of this compound Hydrolysis

The hydrolysis of this compound is a chemical reaction in which the ester reacts with water to produce acetic acid and methanol. The overall reaction is as follows:

CH₃COOCH₃ + H₂O ⇌ CH₃COOH + CH₃OH

The rate of this reaction is significantly influenced by the presence of catalysts (acids or bases), temperature, and the composition of the solvent.

Quantitative Analysis of Reaction Kinetics

The rate of hydrolysis can be quantified using rate constants, which vary depending on the reaction conditions. The following tables summarize key kinetic data for the hydrolysis of this compound.

Table 1: Comparison of Rate Constants for Neutral, Acid-Catalyzed, and Base-Catalyzed Hydrolysis of this compound at 25°C (298.15 K)

| Condition | Catalyst | Rate Law | Rate Constant (k) | Units |

| Neutral | None (water) | Rate = k[CH₃COOCH₃] | 1.7 x 10⁻⁹[1] | s⁻¹ |

| Acid-Catalyzed | H⁺ | Rate = k[CH₃COOCH₃][H⁺] | 1.4 x 10⁻⁴[1] | M⁻¹s⁻¹ |

| Base-Catalyzed | OH⁻ | Rate = k[CH₃COOCH₃][OH⁻] | 1.08[2] | M⁻¹min⁻¹ |

Note: The base-catalyzed rate constant is provided in M⁻¹min⁻¹ as commonly reported in the literature for saponification reactions.

Table 2: Effect of Temperature on the Acid-Catalyzed Hydrolysis of this compound

| Temperature (°C) | Temperature (K) | Rate Constant (k) (min⁻¹) |

| 25 | 298.15 | 0.1118 |

| 35 | 308.15 | 0.1317 |

As expected, an increase in temperature leads to a higher reaction rate, a principle that can be further quantified using the Arrhenius equation to determine the activation energy of the reaction.

Influence of Solvent Composition

The polarity of the solvent mixture can influence the rate of hydrolysis. While specific quantitative data for this compound in various co-solvent systems is sparse in readily available literature, general trends can be inferred from studies on similar esters. For reactions involving ionic species, such as acid and base-catalyzed hydrolysis, changes in solvent polarity can affect the stability of the reactants and the transition state, thereby altering the reaction rate. Generally, for base-catalyzed hydrolysis of esters, the rate tends to decrease with the addition of a less polar organic co-solvent to water.

Experimental Protocols for Kinetic Analysis

A common and effective method for monitoring the kinetics of this compound hydrolysis is through titration.

Titrimetric Method for Acid-Catalyzed Hydrolysis

This protocol is widely used to determine the rate constant for the acid-catalyzed hydrolysis of this compound.

Materials:

-

This compound

-

Standardized hydrochloric acid (e.g., 0.5 M HCl)

-

Standardized sodium hydroxide solution (e.g., 0.1 M NaOH)

-

Phenolphthalein indicator

-

Ice-cold deionized water

-

Thermostatic water bath

-

Burette, pipettes, conical flasks, stopwatch

Procedure:

-

Temperature Equilibration: Place separate flasks containing the this compound and the hydrochloric acid solution in a thermostatic water bath set to the desired temperature (e.g., 25°C) to allow them to reach thermal equilibrium.[3]

-

Reaction Initiation: Pipette a known volume of this compound into the flask containing the hydrochloric acid and simultaneously start a stopwatch. Mix the solution thoroughly.[3]

-

Sampling at Time Intervals: At regular time intervals (e.g., 0, 10, 20, 30, 45, 60, and 80 minutes), withdraw a fixed volume (aliquot) of the reaction mixture using a pipette.[3]

-

Quenching the Reaction: Immediately transfer the aliquot into a conical flask containing a known volume of ice-cold water. The low temperature effectively quenches the reaction by significantly slowing down the hydrolysis rate.[4]

-

Titration: Add a few drops of phenolphthalein indicator to the quenched sample and titrate with the standardized sodium hydroxide solution until a faint, persistent pink color is observed. Record the volume of NaOH used.[4]

-

"Infinity" Reading: To determine the concentration of acetic acid at the completion of the reaction, heat a separate, larger aliquot of the reaction mixture in a sealed container in a water bath (e.g., at 50-60°C for at least 30 minutes) to drive the reaction to completion. Cool the sample to room temperature and titrate a portion of it as described above. This is the "infinity" reading (V∞).

Data Analysis: The rate constant (k) can be determined by plotting ln(V∞ - Vₜ) versus time (t), where Vₜ is the volume of NaOH used at time t. The slope of the resulting straight line will be equal to -k.[5]

Reaction Mechanisms and Visualizations

The hydrolysis of this compound proceeds through different mechanisms depending on the catalytic conditions.

Neutral Hydrolysis Mechanism

In the absence of strong acids or bases, the hydrolysis of this compound is very slow. Theoretical studies suggest that the mechanism involves the autoionization of water to form a hydronium and a hydroxide ion. The ester is then protonated by the hydronium ion, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxide ion or a water molecule.[5][6]

Acid-Catalyzed Hydrolysis Mechanism

In the presence of an acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a methanol molecule lead to the formation of acetic acid and regeneration of the acid catalyst.

Base-Catalyzed Hydrolysis (Saponification) Mechanism

Base-catalyzed hydrolysis, also known as saponification, involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the methoxide ion as a leaving group. A final, irreversible acid-base reaction between the carboxylic acid and the strongly basic methoxide ion drives the reaction to completion.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a kinetic study of this compound hydrolysis using the titrimetric method.

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]

- 4. m.youtube.com [m.youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Revisiting the mechanism of neutral hydrolysis of esters: water autoionization mechanisms with acid or base initiation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Methyl Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of methyl acetate using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. It details experimental protocols, presents key spectral data, and illustrates the underlying principles through structural and workflow diagrams.

Introduction to Spectroscopic Analysis of this compound

This compound (CH₃COOCH₃) is a simple ester with distinct functional groups that give rise to characteristic signals in both IR and NMR spectra. The carbonyl group (C=O) and the two different methyl groups (one attached to the carbonyl carbon and the other to the ester oxygen) are the primary structural features identified through these techniques. Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound in various research and industrial applications.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different types of bonds vibrate at characteristic frequencies, allowing for the identification of functional groups.

Experimental Protocol: Acquiring the IR Spectrum of this compound

Objective: To obtain a high-quality infrared spectrum of liquid this compound.

Materials:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Liquid sample cell (e.g., KBr plates or a liquid transmission cell)

-

This compound (analytical grade)

-

Pasteur pipette

-

Solvent (if applicable, e.g., carbon tetrachloride, spectroscopic grade)

-

Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been adequately purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Background Spectrum: Record a background spectrum of the empty sample holder (or the solvent-filled cell if running a solution). This will be subtracted from the sample spectrum.

-

Sample Preparation (Neat Liquid):

-

Place a drop of this compound onto a clean KBr plate using a Pasteur pipette.

-

Carefully place a second KBr plate on top, spreading the liquid into a thin film.

-

Mount the plates in the spectrometer's sample holder.

-

-

Sample Preparation (Solution):

-

Prepare a dilute solution of this compound in a suitable IR-transparent solvent (e.g., carbon tetrachloride).

-

Fill the liquid transmission cell with the solution.

-

Place the cell in the spectrometer's sample holder.

-

-

Data Acquisition:

-

Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the mid-infrared range (4000-400 cm⁻¹).[1]

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum of this compound.

IR Spectral Data for this compound

The infrared spectrum of this compound is characterized by several key absorption bands corresponding to specific molecular vibrations.[2]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 2975 - 2860 | C-H stretching | -CH₃ | Medium |

| 1750 - 1735 | C=O stretching | Ester (C=O) | Strong |

| 1458 - 1440 | C-H bending (asymmetrical) | -CH₃ | Medium |

| 1369 | C-H bending (symmetrical) | Acetate -CH₃ | Medium |

| 1250 - 1230 | C-O stretching (asymmetrical) | Ester (O=C-O) | Strong |

| 1031 | C-O stretching (symmetrical) | Ester (O-C-C) | Strong |

Data compiled from multiple sources.[1][2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. For organic molecules, ¹H and ¹³C NMR are the most common techniques.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra of this compound

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

NMR spectrometer (e.g., 300 MHz or higher)

-

NMR tubes (5 mm diameter)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

-

This compound (analytical grade)

-

Volumetric flasks and pipettes

-

Personal Protective Equipment (PPE)

Procedure:

-

Sample Preparation:

-

Prepare a solution of this compound in a deuterated solvent (typically 5-25 mg of sample in 0.5-0.7 mL of solvent).

-

Add a small amount of TMS to the solution to serve as an internal reference (0 ppm).

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral parameters (e.g., pulse width, acquisition time, relaxation delay).

-

Acquire the ¹H NMR spectrum.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C frequency.

-

Set the appropriate spectral parameters for ¹³C detection (which will differ from ¹H). A proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon.

-

Acquire the ¹³C NMR spectrum. This will require a longer acquisition time than the ¹H spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data (Free Induction Decay).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

¹H NMR Spectral Data for this compound

The ¹H NMR spectrum of this compound is simple, showing two singlets because there are no adjacent, non-equivalent protons to cause splitting.[5][6]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.05 - 2.1 | Singlet | 3H | Acetate methyl (-COCH₃) |

| ~3.65 - 3.7 | Singlet | 3H | Ester methyl (-OCH₃) |

Solvent: CDCl₃, Reference: TMS.[5][6][7][8][9]

The methoxy protons (-OCH₃) are deshielded by the adjacent electronegative oxygen atom and thus appear at a higher chemical shift (downfield) compared to the acetate methyl protons (-COCH₃).[5]

¹³C NMR Spectral Data for this compound

The proton-decoupled ¹³C NMR spectrum of this compound shows three distinct signals.[10]

| Chemical Shift (δ, ppm) | Assignment |

| ~21 | Acetate methyl carbon (-COCH₃) |

| ~52 | Ester methyl carbon (-OCH₃) |

| ~171 | Carbonyl carbon (C=O) |

Solvent: CDCl₃, Reference: TMS.[11]

The carbonyl carbon is significantly deshielded and appears far downfield, which is characteristic of sp²-hybridized carbons bonded to two oxygen atoms.[10]

Conclusion

The combined application of IR and NMR spectroscopy provides a powerful and non-destructive method for the comprehensive analysis of this compound. IR spectroscopy is highly effective for identifying the key functional groups, particularly the prominent carbonyl stretch, while ¹H and ¹³C NMR spectroscopy offer detailed insights into the molecular structure and the chemical environment of each atom. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in ensuring the identity and purity of this compound in their work.

References

- 1. researchgate.net [researchgate.net]

- 2. infrared spectrum of methyl ethanoate C3H6O2 CH3COOCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Solved Below is an infrared spectrum of methyl acetate. The | Chegg.com [chegg.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound(79-20-9) 1H NMR [m.chemicalbook.com]

- 8. This compound(79-20-9) IR Spectrum [m.chemicalbook.com]

- 9. hmdb.ca [hmdb.ca]

- 10. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 11. hmdb.ca [hmdb.ca]

Navigating the Risks: A Technical Guide to the Safe Handling of Methyl Acetate in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the health and safety considerations for handling methyl acetate in a laboratory environment. Adherence to these guidelines is critical for ensuring the well-being of laboratory personnel and the integrity of research. This document outlines the inherent hazards of this compound, provides detailed protocols for its safe use, and offers clear guidance on emergency procedures.

Understanding the Hazard Profile of this compound

This compound is a highly flammable, colorless liquid with a characteristic fruity odor.[1][2][3][4] It is widely used as a solvent in various laboratory and industrial applications.[1][4] While effective in its applications, it poses significant health and safety risks if not handled correctly.

Physicochemical and Flammability Data

Proper management of this compound requires a thorough understanding of its physical and chemical properties, particularly its high flammability. Vapors are heavier than air and can travel considerable distances to an ignition source, leading to flashback.[1][5][6]

| Property | Value | References |

| CAS Number | 79-20-9 | [1][7][8] |

| Molecular Formula | C₃H₆O₂ | [3][4][5][8][9] |

| Molecular Weight | 74.1 g/mol | [3][4][5][8] |

| Boiling Point | 57 - 58 °C (135 - 136 °F) | [5] |

| Melting Point | -98 °C (-144 °F) | [5] |

| Flash Point | -10 °C (14 °F) (Closed Cup) | [3][4][6] |

| Auto-ignition Temperature | 505°C | [5] |

| Lower Explosive Limit (LEL) | 3.1% | [2][3][5][6][7] |

| Upper Explosive Limit (UEL) | 16% | [2][3][5][6] |

| Vapor Pressure | 228 hPa at 20 °C (68 °F) | |

| Vapor Density (Air = 1) | 2.6 - 2.8 | [3][5] |

| Specific Gravity (Water = 1) | 0.93 | [3][5][10] |

| Solubility in Water | 25% at 20 °C | [2][4][5] |

Toxicological Data and Health Effects

Exposure to this compound can occur through inhalation, skin contact, eye contact, and ingestion.[6] The primary health effects are irritation, central nervous system depression, and potential damage to the optic nerve.[1][6][11][12] In the body, this compound can be hydrolyzed to methanol and acetic acid, with the main concern being the toxic effects of methanol.[11][13]

| Exposure Route | Health Effects | References |

| Inhalation | Irritation of the nose, throat, and lungs, causing coughing and shortness of breath. Higher exposures can lead to dizziness, headache, nausea, drowsiness, and in severe cases, pulmonary edema and central nervous system depression. | [1][5][6][9][11][12][13] |

| Skin Contact | Irritation, redness, drying, and cracking. Prolonged or repeated contact may lead to dermatitis. | [1][5][9][13] |

| Eye Contact | Serious eye irritation, redness, pain, and potential for permanent damage. | [1][5][9][11][13] |

| Ingestion | Nausea, vomiting, diarrhea, and cramps. May cause gastrointestinal discomfort and can be harmful if swallowed, with a risk of vomit aspiration leading to chemical pneumonitis. | [13] |

| Chronic Exposure | Chronic effects may be similar to methanol exposure, with optic nerve damage being a significant hazard. | [6][11][13] |

Occupational Exposure Limits

Regulatory bodies have established occupational exposure limits (OELs) to protect laboratory personnel from the harmful effects of this compound.

| Organization | TWA (8-hour) | STEL (15-minute) | References |

| OSHA (PEL) | 200 ppm (610 mg/m³) | - | [1][7] |

| NIOSH (REL) | 200 ppm (610 mg/m³) | 250 ppm (760 mg/m³) | [1][7] |

| ACGIH (TLV) | 200 ppm (606 mg/m³) | 250 ppm (757 mg/m³) | [1][5][7] |

| IDLH | 3,100 ppm (10% of LEL) | - | [1][6][7] |

Standard Operating Procedures for Safe Handling

A robust risk assessment should be conducted before any experiment involving this compound. The following procedures are essential for minimizing exposure and preventing accidents.